7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid
Overview
Description
7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H6O5 and its molecular weight is 206.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Fluorescence Properties
7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid and its derivatives are synthesized and studied for their fluorescence properties. These compounds exhibit excellent fluorescence in both ethanol solution and the solid state due to their larger conjugated system and various hydrogen bonds. This characteristic makes them potential candidates for applications in molecular recognition and optical materials (Shi, Liang, & Zhang, 2017).
Synthesis as an Intermediate in Biologically Active Compounds
4-Oxo-4H-chromene-3-carboxylic acid, a close relative of 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid, is an important intermediate in the synthesis of many biologically active compounds. Rapid synthetic methods for such compounds are critical for efficient pharmaceutical development (Zhu et al., 2014).
Antioxidant Activities
Some derivatives of 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid have been synthesized and evaluated for their antioxidant activities. Certain compounds demonstrated significant inhibition of lipid peroxidation, suggesting their potential as antioxidant agents (Kwak et al., 2006).
Antibacterial Activity
Coumarine derivatives synthesized from chromene compounds have shown notable antibacterial activity. These synthesized compounds, including variants of 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid, were effective against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus, indicating their potential in antibacterial applications (Behrami & Vaso, 2017).
Conformational and Structural Studies
Structural and conformational studies of compounds derived from 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid provide valuable insights for the development of new pharmaceuticals and materials. These studies are crucial in understanding the properties and potential applications of these compounds (Ciolkowski et al., 2009).
Design of Metal Complexes
Copper(II) complexes with derivatives of 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid have been synthesized and analyzed, revealing different coordination modes and geometries. Such studies are essential in the field of coordination chemistry and for the design of metal-based drugs or catalysts (Klepka et al., 2018).
Properties
IUPAC Name |
7-hydroxy-4-oxochromene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O5/c11-5-1-2-6-7(12)4-9(10(13)14)15-8(6)3-5/h1-4,11H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJYPGSMODXQON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184197 | |
Record name | 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30113-83-8 | |
Record name | 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030113838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid interact with aldose reductase, and what are the downstream effects of this interaction?
A: While the exact mechanism of interaction between 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid and aldose reductase hasn't been explicitly detailed in the provided abstracts, research indicates that it demonstrates uncompetitive inhibition against the enzyme []. Uncompetitive inhibitors typically bind to the enzyme-substrate complex, preventing the formation of the product.
Q2: Are there any other compounds with similar inhibitory effects on aldose reductase? How do their mechanisms of action compare?
A: Yes, ONO-2235 [(E)-3-carboxymethyl-5-[(2E)-methyl-3-phenylpropenylidene] rhodanine] is another compound identified as a potent aldose reductase inhibitor []. Interestingly, while both ONO-2235 and 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid exhibit inhibitory action against aldose reductase, their mechanisms differ. ONO-2235 displays uncompetitive inhibition, similar to 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid []. This suggests that different chemical structures can target the same enzyme through similar mechanisms. Further research into the structure-activity relationships of these compounds could provide valuable insights for developing more potent and selective aldose reductase inhibitors.
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